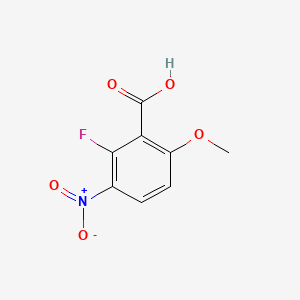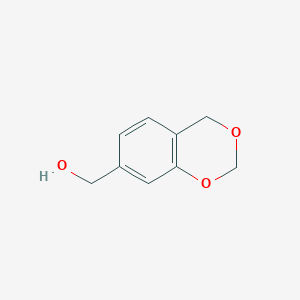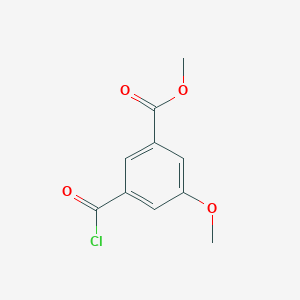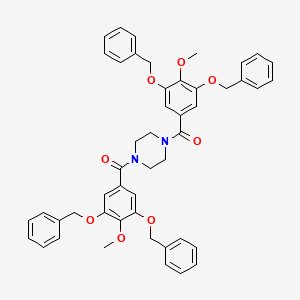
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea is an organic compound characterized by a cyclohexane ring substituted with a hydroxy group and a methyl group, and a phenylurea moiety
Méthodes De Préparation
The synthesis of 1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material, 4-hydroxy-3-methylcyclohexanone, is synthesized through the oxidation of 3-methylcyclohexanol.
Urea Derivative Formation: The cyclohexane derivative is then reacted with phenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Analyse Des Réactions Chimiques
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Applications De Recherche Scientifique
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of polymers and other industrial materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylurea moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea can be compared with similar compounds such as:
1-(4-Hydroxycyclohexyl)-3-phenylurea: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-(4-Hydroxy-3-methylphenyl)-3-phenylurea: Contains a phenyl ring instead of a cyclohexane ring, leading to different chemical and biological properties.
The presence of the cyclohexane ring and the specific substitution pattern in this compound makes it unique and potentially more versatile in various applications.
Propriétés
Numéro CAS |
55521-13-6 |
|---|---|
Formule moléculaire |
C14H20N2O2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
1-(4-hydroxy-3-methylcyclohexyl)-3-phenylurea |
InChI |
InChI=1S/C14H20N2O2/c1-10-9-12(7-8-13(10)17)16-14(18)15-11-5-3-2-4-6-11/h2-6,10,12-13,17H,7-9H2,1H3,(H2,15,16,18) |
Clé InChI |
XUCPPNIJOBIHJA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CCC1O)NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)

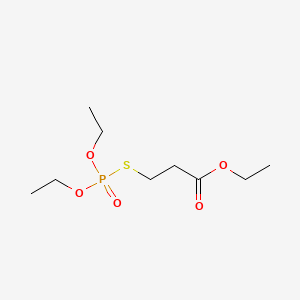
![2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)
